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Introduction to Seviteronel

Seviteronel (also known as VT-464 and INO-464) is a novel, orally active, non-steroidal small molecule that

acts as a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1) 17,20-lyase and also

functions as an androgen receptor (AR) antagonist [1] [2] [3]. This dual mechanism of action makes it a

promising candidate for the treatment of androgen receptor-positive (AR+) cancers, including triple-negative

breast cancer (TNBC) and castration-resistant prostate cancer (CRPC) [1] [4] [3].

Its high selectivity for the lyase activity over the 17α-hydroxylase activity of the CYP17A1 enzyme is a key

therapeutic advantage. Inhibiting the hydroxylase pathway can lead to mineralocorticoid excess syndrome

(MES), associated with cardiovascular side effects [5]. Seviteronel's selectivity helps to avoid this,

potentially reducing the need for co-administered steroids like prednisone [5] [3].

Quantitative Data Summary

The tables below summarize key quantitative data for Seviteronel from the search results.

Table 1: In Vitro Biochemical and Cellular Activity of Seviteronel
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Parameter Value Assay Description

CYP17 Lyase IC₅₀ 69 nM Half-maximal inhibitory concentration for human
17,20-lyase activity [2] [5].

CYP17 Hydroxylase IC₅₀ 670 nM Half-maximal inhibitory concentration for human
17α-hydroxylase activity [5].

Lyase/Hydroxylase
Selectivity

~10-fold Ratio of hydroxylase IC₅₀ to lyase IC₅₀, indicating a
favorable selectivity profile [2] [5].

AR Antagonism Confirmed (IC₅₀

not specified)
Binds AR, prevents androgen-mediated gene
expression, and reduces AR nuclear translocation

[1] [4].

Single Agent Cell
Viability (IC₅₀)

>10 μM Limited effect as a single agent in cell viability

assays on AR+ TNBC models [1].

Radiosensitization
Concentration

5 μM Effective concentration for increasing radiosensitivity

in AR+ TNBC cell lines (e.g., MDA-MB-453) [1] [4].

Table 2: In Vivo Efficacy of Seviteronel in Xenograft Models

Model Dosing Regimen Key Findings

AR+ TNBC
(MDA-MB-453)

75 mg/kg, p.o., daily +

Radiation (2 Gy) [4]

Synergistic antitumor effect; significant reduction in tumor

volume and delay in tumor doubling/tripling times [1] [4].

CRPC (AR-V7+
22Rv1)

150 mg/kg/day, p.o. [4] Significant decrease in tumor growth; shows synergistic

effect with CDK4/6 inhibitor G1T38 [4].

CRPC (MDA-
PCa-133)

100 mg/kg, bid, oral [2] Reduced tumor volume >twofold compared to vehicle; as

effective as abiraterone in this model [2].

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.medchemexpress.com/VT-464.html?srsltid=AfmBOopO6yJQp5RT066R1X_9ufZlbbGrHKwyp3Py386gV5tdz_9R_VG4
https://www.sciencedirect.com/science/article/abs/pii/S0045206819309009
https://www.sciencedirect.com/science/article/abs/pii/S0045206819309009
https://www.medchemexpress.com/VT-464.html?srsltid=AfmBOopO6yJQp5RT066R1X_9ufZlbbGrHKwyp3Py386gV5tdz_9R_VG4
https://www.sciencedirect.com/science/article/abs/pii/S0045206819309009
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://www.cancer-research-network.com/2024/04/26/seviteronel-is-an-orally-active-cyp17-lyase-inhibitor-for-triple-negative-breast-cancer-research/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://www.cancer-research-network.com/2024/04/26/seviteronel-is-an-orally-active-cyp17-lyase-inhibitor-for-triple-negative-breast-cancer-research/
https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://www.cancer-research-network.com/2024/04/26/seviteronel-is-an-orally-active-cyp17-lyase-inhibitor-for-triple-negative-breast-cancer-research/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://www.cancer-research-network.com/2024/04/26/seviteronel-is-an-orally-active-cyp17-lyase-inhibitor-for-triple-negative-breast-cancer-research/
https://www.cancer-research-network.com/2024/04/26/seviteronel-is-an-orally-active-cyp17-lyase-inhibitor-for-triple-negative-breast-cancer-research/
https://www.cancer-research-network.com/2024/04/26/seviteronel-is-an-orally-active-cyp17-lyase-inhibitor-for-triple-negative-breast-cancer-research/
https://www.medchemexpress.com/VT-464.html?srsltid=AfmBOopO6yJQp5RT066R1X_9ufZlbbGrHKwyp3Py386gV5tdz_9R_VG4
https://www.medchemexpress.com/VT-464.html?srsltid=AfmBOopO6yJQp5RT066R1X_9ufZlbbGrHKwyp3Py386gV5tdz_9R_VG4
https://www.smolecule.com/products/s548885?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Protocol 1: In Vitro CYP17A1 Lyase Inhibition Assay

This protocol is adapted from the computational and bio-analytical methods used to characterize CYP17A1

inhibitors [5].

Enzyme Preparation: Use purified human CYP17A1 enzyme. The assay can be performed using
recombinant enzyme systems or microsomal preparations.

Reaction Conditions:
Substrate: 17α-Hydroxypregnenolone (for lyase activity).

Cofactor: NADPH-regenerating system.
Buffer: Appropriate phosphate or Tris buffer at physiological pH.

Inhibitor Incubation: Pre-incubate the enzyme with Seviteronel (across a range of
concentrations, e.g., 1 nM - 10 µM) for 10-15 minutes before initiating the reaction with

substrate and cofactor.
Reaction Termination: Stop the reaction after a fixed incubation period (e.g., 30-60 minutes) by

adding an organic solvent like acetonitrile.
Product Quantification: Analyze the reaction products using Ultra-High Performance Liquid
Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The specific product for lyase
activity is Dehydroepiandrosterone (DHEA).

Data Analysis: Calculate the rate of DHEA formation in the presence and absence of Seviteronel.
Plot the percentage of enzyme activity versus the logarithm of inhibitor concentration to determine the

IC₅₀ value.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

This protocol is based on the experiments demonstrating Seviteronel's ability to radiosensitize AR+ TNBC

cells [1].

Cell Culture: Use AR+ TNBC cell lines (e.g., MDA-MB-453, ACC-422). Culture cells in appropriate
media supplemented with 10% FBS.

Pre-treatment: 24 hours prior to radiation, pre-treat cells with Seviteronel (e.g., 5 µM) or vehicle
control. It is recommended to use charcoal-stripped serum during pre-treatment to reduce

interference from serum androgens.
Irradiation: Trypsinize the pre-treated cells, count, and seed them at appropriate densities for colony

formation. Irradiate the plates at various doses (e.g., 0, 2, 4, 6 Gy) using a clinical-grade irradiator.
Colony Formation: Return the cells to the incubator and allow them to grow for 10-14 days, until

visible colonies form.
Staining and Counting: Fix the colonies with methanol or acetic acid and stain with crystal violet.

Count colonies containing >50 cells.
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Data Analysis: Calculate the surviving fraction for each radiation dose and treatment condition. Plot

the survival curves and calculate the radiation enhancement ratio to quantify the radiosensitizing
effect of Seviteronel.

Mechanism of Action and Workflow

The following diagrams, generated using Graphviz, illustrate Seviteronel's mechanism of action and a

typical experimental workflow.

Diagram 1: Seviteronel's Dual Mechanism of Action against AR+ Cancers

Diagram 2: Experimental Workflow for Evaluating Seviteronel
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Seviteronel Evaluation Workflow
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Application Notes

Therapeutic Synergy with Radiation: Seviteronel's role as a radiosensitizer is a key application.

Research indicates that it impairs the repair of radiation-induced double-strand DNA breaks in AR+
TNBC cells, as evidenced by persistent γH2AX foci, leading to enhanced radiation efficacy [1] [4].

Research Use Considerations: Seviteronel is currently approved for research purposes only [2].
The provided protocols and data are intended to facilitate further preclinical investigation.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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